4-nitrosobenzophenone chemical structure and physical properties
4-nitrosobenzophenone chemical structure and physical properties
An In-Depth Technical Guide to 4-Nitrosobenzophenone: Structure, Properties, and Synthetic Strategies
Abstract
4-Nitrosobenzophenone is an aromatic ketone featuring a highly reactive nitroso moiety. While specific experimental data for this compound is not extensively documented in public literature, its structural components—the benzophenone scaffold and the aryl nitroso group—are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview based on established principles of organic chemistry, predictive data from analogous structures, and proven synthetic methodologies. We will explore its chemical structure, predict its physical and spectroscopic properties, and detail robust protocols for its synthesis. Furthermore, we will discuss its potential applications in research and drug development, stemming from the unique reactivity of the nitroso group and the photochemical properties of the benzophenone core.
Introduction and Scientific Context
The benzophenone framework is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and marketed drugs. Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The introduction of a nitroso (-N=O) group onto this scaffold introduces a highly reactive and versatile functional handle. Aryl nitroso compounds are known to participate in a variety of chemical transformations, act as potent dienophiles in Diels-Alder reactions, and serve as effective spin-trapping agents for the detection of transient radical species.
This guide aims to provide researchers with a foundational understanding of 4-nitrosobenzophenone, enabling its synthesis and exploration for novel applications. By leveraging predictive models and established reaction mechanisms, we can construct a reliable profile of this intriguing molecule.
Chemical Structure and Identification
The structure of 4-nitrosobenzophenone consists of a central carbonyl group linking two phenyl rings. One phenyl ring is unsubstituted, while the other is substituted at the para (4-position) with a nitroso group.
Caption: Chemical structure of 4-Nitrosobenzophenone.
Key Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO₂ | Calculated |
| Molecular Weight | 211.22 g/mol | Calculated |
| IUPAC Name | (4-Nitrosophenyl)(phenyl)methanone | IUPAC Naming Rules |
| CAS Number | Not readily available | N/A |
A noteworthy characteristic of C-nitroso compounds is their tendency to exist in a monomer-dimer equilibrium in solution and in the solid state. The monomer is typically a blue or green species, while the dimer is often colorless or pale yellow. This equilibrium is influenced by temperature, solvent, and the steric environment of the nitroso group.
Predicted Physical and Chemical Properties
The following properties are predicted based on the analysis of structurally similar compounds, such as benzophenone, nitrosobenzene, and other substituted benzophenones.
| Property | Predicted Value / Description | Rationale |
| Appearance | Blue or green solid (monomer) or pale yellow/white solid (dimer). | Aromatic nitroso compounds are characteristically colored in their monomeric form. |
| Melting Point | 110 - 125 °C | Based on melting points of related compounds like 4-aminobenzophenone (~123°C) and 4-nitrobenzophenone (~138°C). |
| Boiling Point | > 350 °C (decomposes) | High molecular weight and aromatic nature suggest a high boiling point, likely with decomposition. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Acetone). Insoluble in water. | The largely nonpolar aromatic structure dictates its solubility profile. |
| Reactivity | The nitroso group is highly reactive, acting as an electrophile and a dienophile. It can be easily reduced to an amine or oxidized to a nitro group. | The N=O bond is polarized and susceptible to nucleophilic attack and participates readily in cycloaddition reactions. |
Recommended Synthesis Protocols
The synthesis of 4-nitrosobenzophenone is not commonly reported. However, two reliable strategies can be proposed based on well-established methods for the preparation of aromatic nitroso compounds.
Method A: Oxidation of 4-Aminobenzophenone
This is the most direct and likely highest-yielding approach, utilizing a commercially available starting material. The oxidation of an aromatic amine to a nitroso compound can be achieved with various reagents, with Caro's acid (peroxymonosulfuric acid) being a classic and effective choice.
Reaction Scheme: 4-Aminobenzophenone → [Oxidation] → 4-Nitrosobenzophenone
Experimental Protocol:
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Preparation of Caro's Acid: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid (H₂SO₄) to an equimolar amount of potassium persulfate (K₂S₂O₈) with stirring. Allow the mixture to stand for 1 hour at room temperature to form peroxymonosulfuric acid.
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Reaction Setup: Dissolve 4-aminobenzophenone (1 equivalent) in a suitable solvent such as a mixture of methanol and dichloromethane in a flask equipped with a magnetic stirrer and cooled to 0-5 °C.
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Oxidation: Slowly add the freshly prepared Caro's acid solution (approximately 1.1 equivalents) to the solution of 4-aminobenzophenone, maintaining the temperature below 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, pour the mixture into ice-water and neutralize carefully with a base such as sodium carbonate until the pH is ~7.
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Extraction and Purification: Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-nitrosobenzophenone.
Causality and Self-Validation:
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Expertise: Using Caro's acid is a proven method for the selective oxidation of anilines to nitrosobenzenes. The low temperature is critical to prevent over-oxidation to the corresponding nitro compound.
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Trustworthiness: The protocol is self-validating. The appearance of a characteristic blue or green color indicates the formation of the monomeric nitroso product. TLC analysis against the starting material (4-aminobenzophenone) will clearly show the consumption of the reactant and the formation of a new, distinct product spot.
Caption: Experimental workflow for the synthesis of 4-nitrosobenzophenone via oxidation.
Method B: Fischer-Hepp Rearrangement
This classic rearrangement reaction provides a route to para-nitroso anilines and related structures from N-nitrosamine precursors. While less direct, it is a mechanistically significant method.
Reaction Scheme:
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Benzanilide + NaNO₂/HCl → N-Nitroso-N-phenylbenzamide
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N-Nitroso-N-phenylbenzamide → [H⁺, Rearrangement] → 4-Nitrosobenzophenone
Experimental Protocol:
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N-Nitrosation: Suspend N-phenylbenzamide (benzanilide) in a mixture of acetic acid and water. Cool the mixture to 0-5 °C and slowly add a solution of sodium nitrite (NaNO₂) in water. Stir for 1-2 hours at low temperature to form the N-nitrosamine precursor.
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Rearrangement: Isolate the N-nitrosamine and dissolve it in an alcoholic solvent (e.g., ethanol) containing concentrated hydrochloric acid. Stir the mixture at room temperature. The rearrangement is typically slow and may require several hours.
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Workup and Purification: Neutralize the acidic solution and extract the product as described in Method A. Purify by column chromatography.
Causality and Self-Validation:
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Expertise: The Fischer-Hepp rearrangement is a well-established, acid-catalyzed intramolecular reaction for forming C-nitroso compounds at the para position of an aniline derivative. The use of HCl is known to give the best yields for this transformation.
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Trustworthiness: The protocol's success relies on the initial formation of the N-nitrosamine, which can be confirmed spectroscopically before proceeding. The final product will have distinctly different spectroscopic properties from the precursor, confirming the successful rearrangement.
Caption: Logical pathway for synthesis via the Fischer-Hepp rearrangement.
Predicted Spectroscopic Profile
A full spectroscopic characterization is essential for confirming the structure of a synthesized compound. The following is a predictive analysis of the key spectral features expected for 4-nitrosobenzophenone.
Data Summary: Predicted Spectroscopic Features
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale / Assignment |
| ¹H NMR | Aromatic Protons | δ 7.4 - 7.9 ppm | Complex multiplet signals corresponding to the 9 protons on the two phenyl rings. Protons on the nitroso-substituted ring will be deshielded. |
| ¹³C NMR | Carbonyl Carbon | δ ~195 ppm | Typical chemical shift for a diaryl ketone carbonyl carbon. |
| C-NO Carbon | δ ~160-170 ppm | The carbon atom directly attached to the nitroso group is significantly deshielded. | |
| Aromatic Carbons | δ 125 - 145 ppm | Signals corresponding to the other aromatic carbons. | |
| FT-IR | C=O Stretch | 1650 - 1670 cm⁻¹ | Strong absorption characteristic of a conjugated ketone. |
| N=O Stretch | 1500 - 1520 cm⁻¹ | Medium intensity band for the nitroso group. | |
| Aromatic C=C Stretch | 1580 - 1600 cm⁻¹ | Characteristic absorptions for the aromatic rings. | |
| UV-Vis | π → π* Transition | ~260-320 nm | Strong absorption due to electronic transitions within the conjugated aromatic system. |
| n → π* Transition | ~650-750 nm | Weak absorption in the visible region, characteristic of the nitroso chromophore, responsible for the compound's color. |
Applications in Research and Drug Development
The unique combination of the benzophenone core and the nitroso group makes 4-nitrosobenzophenone a molecule with significant potential in several research areas.
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Photochemical Probes: The benzophenone moiety is a well-known photosensitizer. Upon UV irradiation, it can promote the formation of radical species. The attached nitroso group can then act as an intramolecular "spin trap," allowing for the study of short-lived radical intermediates in complex biological systems.
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Medicinal Chemistry Scaffold: The benzophenone scaffold is a proven pharmacophore. The nitroso group can be used as a synthetic handle for further elaboration. For example, it can be reduced to the corresponding amine (4-aminobenzophenone), a key intermediate for anti-inflammatory agents, or it can undergo cycloaddition reactions to build more complex heterocyclic systems.
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Nitric Oxide (NO) Research: Nitroso compounds can act as NO donors under certain conditions or interact with biological systems that involve nitric oxide signaling. This makes them potential tools for studying NO-related physiological and pathological processes.
Caption: Potential derivatization and application pathways for 4-nitrosobenzophenone.
Safety and Handling
Aromatic nitroso compounds should be handled with care in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.
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Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry, and dark place, as nitroso compounds can be sensitive to light and heat.
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Toxicity: While specific data for 4-nitrosobenzophenone is unavailable, many nitroso compounds are considered potentially toxic and mutagenic. All handling should assume the compound is hazardous.
Conclusion
4-Nitrosobenzophenone represents a promising yet under-explored chemical entity. By applying established synthetic methodologies, such as the oxidation of 4-aminobenzophenone, researchers can readily access this compound for further study. Its predicted properties, particularly the reactive nitroso group combined with the photoactive benzophenone core, make it a compelling target for applications in medicinal chemistry, chemical biology, and materials science. This guide provides the necessary foundational knowledge and practical protocols to empower scientists to unlock the potential of this versatile molecule.
References
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Kumar, K., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 9(11), 1634-1651. [Link]
- Google Patents. US4483986A - 4-Nitrobenzophenone compounds.
- Jakkampudi, S., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for
